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(2-Chloro-4-nitrophenyl)methanamine

Cat. No.: B11752051
M. Wt: 186.59 g/mol
InChI Key: YUXZHHWWQGOPBX-UHFFFAOYSA-N
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Description

Significance of Aryl Methanamines in Contemporary Organic Synthesis

Aryl methanamines, a class of compounds to which (2-Chloro-4-nitrophenyl)methanamine belongs, are crucial building blocks in organic synthesis. researchgate.net They serve as precursors to a wide array of biologically active molecules and functional materials. The amino group attached to a methylene (B1212753) bridge, which is then connected to an aromatic ring, offers a unique combination of nucleophilicity and conformational flexibility.

The synthesis of aryl amines is a cornerstone of modern chemistry, essential for creating pharmaceuticals, agrochemicals, and other functional materials. researchgate.net The formation of the carbon-nitrogen bond is a key step in these syntheses, often achieved through transition metal-catalyzed reactions. researchgate.netorganic-chemistry.org The presence of the methanamine group allows for further functionalization, enabling the construction of complex molecular architectures. For instance, aryl methanamines can be used in the synthesis of 1,2-amino alcohols, which are important chiral building blocks in medicinal chemistry.

Overview of Research Trajectories for Halogenated and Nitrated Benzylamines

The presence of both a halogen (chlorine) and a nitro group on the benzylamine (B48309) framework of this compound significantly influences its reactivity and directs its applications in research.

Halogenated Benzylamines: The chloro-substituent on the aromatic ring plays a dual role. It acts as an electron-withdrawing group, influencing the acidity of the amine and the reactivity of the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chlorine atom by other functional groups, providing a route to a diverse range of derivatives. Research in this area often focuses on leveraging the halogen as a synthetic handle for cross-coupling reactions or as a site for introducing further complexity into the molecule.

Nitrated Benzylamines: The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming groups to the meta position. libretexts.org Conversely, it activates the ring for nucleophilic aromatic substitution. A significant research trajectory for nitrated benzylamines involves the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many diamine-containing compounds, which are precursors to various dyes, polymers, and pharmaceuticals. The resulting arylamine can then be diazotized and subjected to Sandmeyer or related reactions, allowing the introduction of a wide variety of substituents. libretexts.org

The combination of both halogen and nitro substituents, as seen in this compound, creates a highly versatile platform for synthetic chemists. The differential reactivity of these groups allows for selective transformations, enabling the controlled and stepwise construction of complex target molecules. This has led to its use as an intermediate in the synthesis of various compounds, including those with potential antibacterial and antifungal properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B11752051 (2-Chloro-4-nitrophenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)methanamine

InChI

InChI=1S/C7H7ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2

InChI Key

YUXZHHWWQGOPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CN

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Nitrophenyl Methanamine

Established Synthetic Routes

The traditional synthesis of (2-Chloro-4-nitrophenyl)methanamine and its precursors relies on well-documented chemical transformations, primarily involving nitration, reduction, and functional group interconversion.

Synthesis from Nitrobenzonitrile Precursors

A primary route to obtaining this compound involves the chemical reduction of 2-chloro-4-nitrobenzonitrile (B1360291). The synthesis of this nitrile precursor is itself a critical step. One established method starts with 2-chloro-4-nitrobenzamide, which is treated with a dehydrating agent like thionyl chloride. The mixture is heated to reflux, and after removing the excess thionyl chloride, the product is extracted and purified. prepchem.com Crystallization from methanol (B129727) can yield 2-chloro-4-nitrobenzonitrile with a purity suitable for subsequent steps. prepchem.com The final conversion to this compound is achieved through the reduction of the nitrile group to a primary amine (methanamine), a standard transformation in organic synthesis.

PrecursorReagentConditionsProductYield
2-Chloro-4-nitrobenzamideThionyl chlorideReflux, then extraction with benzene (B151609)2-Chloro-4-nitrobenzonitrile79% prepchem.com

This interactive table summarizes the synthesis of the key precursor, 2-chloro-4-nitrobenzonitrile.

Amine Functionalization and Reduction Approaches

Alternative established pathways focus on building the molecule through functionalization and reduction of different precursors. A common industrial approach begins with 2-chlorotoluene (B165313). This starting material undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group, forming 2-chloro-4-nitrotoluene. The subsequent step involves the reduction of this nitro group to an amine.

Another strategy involves the functionalization of aniline (B41778) derivatives. For instance, a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is synthesized from p-nitroaniline through acylation with a chloroacetic agent, followed by a methylation reaction. google.com This highlights how amine functionalization is a key strategy in constructing complex molecules in this family. Similarly, reductive functionalization of nitro compounds, where the nitro group is converted to an amine while other functional groups are introduced or modified, is a powerful tool. nih.gov The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible groups are present in the molecule. nih.gov

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have paved the way for more efficient, sustainable, and optimized methods for producing aryl methanamines, including this compound.

Green Chemistry Applications in Aryl Methanamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aryl amines to reduce environmental impact and improve safety. sphinxsai.comnih.gov This involves the use of less hazardous reagents and solvents, maximizing atom economy, and improving energy efficiency. sphinxsai.comnih.gov For example, metal-free N-arylation of secondary amines has been achieved using magnetized distilled water as a solvent, offering a cost-effective and additive-free process. rsc.orgresearchgate.net Other green approaches focus on minimizing derivatization steps and utilizing renewable resources. nih.gov In the context of related syntheses, a chlorination reaction has been reported under "Green chemistry" conditions using N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile (B52724) at room temperature, achieving a high yield in a short reaction time. chemicalbook.com These methodologies showcase a trend towards more environmentally benign synthetic routes that could be adapted for the production of this compound.

Green Chemistry PrincipleApplication in Aryl Amine SynthesisReference
Use of Safer SolventsN-arylation in magnetized distilled water rsc.orgresearchgate.net
Waste PreventionMinimizing derivatization steps nih.gov
Less Hazardous ReagentsMetal-free synthesis rsc.org
Energy EfficiencyRoom temperature reactions chemicalbook.com

This interactive table highlights key green chemistry principles and their application in related syntheses.

Catalytic Synthesis Routes

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. The reduction of the nitro group in precursors to this compound is often achieved catalytically. A common method employs hydrogen gas in the presence of a palladium catalyst. Alternatively, reduction can be carried out using iron powder in an acidic medium. More advanced catalytic systems, such as iron(salen) complexes, have been studied for the reduction of nitro compounds, demonstrating high activity. nih.gov Another example is the catalytic reduction of 2-chloro-4-nitrophenol (B164951) using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate, a method that allows for the recycling of the catalyst. google.com These catalytic approaches are crucial for developing efficient and scalable industrial production methods.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is essential for maximizing product yield and purity while minimizing costs and reaction times. This can involve systematically varying the coupling reagent, solvent, base, and temperature. researchgate.net For instance, in a related amide coupling reaction, 2,4,6-trichloro-1,3,5-triazine (TCT) was identified as the most effective coupling reagent, and dichloromethane (B109758) (CH2Cl2) was found to be the optimal solvent, leading to a product yield of 98%. researchgate.net The addition of a base, such as triethylamine (B128534) (Et3N), was also shown to significantly improve the yield. researchgate.net

Modern approaches to optimization even employ machine learning algorithms and Bayesian optimization to navigate the complex parameter space of a chemical reaction more efficiently than traditional experimental designs. beilstein-journals.orgnih.gov These data-driven methods can accelerate the discovery of optimal conditions for the synthesis of complex molecules like this compound. beilstein-journals.orgnih.gov

Reaction ParameterOptimized ConditionResulting YieldReference
Coupling Reagent2,4,6-trichloro-1,3,5-triazine (TCT)98% researchgate.net
SolventDichloromethane (CH2Cl2)98% researchgate.net
BaseTriethylamine (Et3N)Significantly improved researchgate.net
Temperature25 °C98% researchgate.net

This interactive table presents an example of optimized reaction conditions for a high-yield chemical transformation.

2 Chloro 4 Nitrophenyl Methanamine As a Key Synthetic Intermediate

Utility in Complex Organic Molecule Construction

The strategic placement of the reactive functional groups on the (2-Chloro-4-nitrophenyl)methanamine scaffold enables its use in the systematic construction of larger, more intricate molecules. The primary amine is readily available for nucleophilic attack or condensation reactions, while the electronically-modified phenyl ring can be incorporated into larger aromatic systems.

The primary amine of this compound can readily react with carboxylic acids or their derivatives, such as acyl chlorides, to form stable amide bonds. This reaction is fundamental in the synthesis of various compounds, including salicylamide (B354443) derivatives. For instance, in the synthesis of novel tubulin polymerization inhibitors, a related compound, 5-chlorosalicylic acid, is first amidated with benzylamine (B48309). nih.gov While this specific example uses benzylamine, the principle of reacting an amine with a salicylic (B10762653) acid derivative to form a salicylamide is a common synthetic strategy. The reaction typically proceeds by activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride) and then reacting it with the amine. This amide bond formation is a key step in building the core structure of these biologically active molecules. nih.gov

A generalized reaction for the formation of a salicylamide derivative using this compound is shown below:

Generated code

Reaction Scheme: Amide bond formation between this compound and a generic activated salicylic acid.

The primary amine functionality of this compound allows for its facile condensation with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N) of the imine.

This derivatization is a key step in the synthesis of various heterocyclic compounds. For example, the mono Schiff base precursor, N-(4-nitrobenzyl) benzene-1,2-diamine, is synthesized through the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde. nih.govnih.gov This Schiff base is then cyclized to form the benzimidazole (B57391) ring. nih.govnih.gov The formation of the imine linkage is essential for the subsequent intramolecular cyclization reaction that forms the heterocyclic system. nih.govnih.gov The electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the resulting Schiff base and its subsequent chemical transformations. nih.govresearchgate.net

Reactant 1Reactant 2Product TypeSignificance
This compoundAldehyde/KetoneSchiff Base (Imine)Intermediate for heterocyclic synthesis
o-Phenylenediamine4-NitrobenzaldehydeMono Schiff BasePrecursor to 2-(4-nitrophenyl)-1H-benzimidazole

Table 1: Examples of Schiff Base Formation Reactions.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to its reactive amine group and the potential for the aromatic ring to be part of a larger fused system. The amine can act as a nucleophile in cyclization reactions to form rings such as quinazolines, benzodiazepines, and benzimidazoles. nih.govresearchgate.net

For instance, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole relies on the initial formation of a Schiff base from o-phenylenediamine and 4-nitrobenzaldehyde, which then undergoes cyclization. nih.govnih.gov The resulting benzimidazole core is a common motif in many biologically active compounds. nih.govnih.gov The presence of the nitro group can modulate the biological properties of the final heterocyclic product. nih.govnih.gov Furthermore, nitroalkenes are recognized as powerful precursors in the synthesis of a wide variety of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org The functional groups on this compound make it an analogous building block for constructing complex heterocyclic frameworks.

Strategic Transformations of Constituent Functional Groups

Beyond its direct use in building molecular skeletons, the functional groups of this compound can be chemically modified to introduce new functionalities, thereby expanding its synthetic utility.

The nitro group on the phenyl ring of this compound can be readily reduced to a primary amino group (-NH2), transforming the molecule into (4-amino-2-chlorophenyl)methanamine. This transformation is significant as it introduces a second primary amine, creating a diamine that can be used in further synthetic steps, such as polymerization or the synthesis of more complex heterocyclic systems.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when there is a risk of dehalogenating the chloro-substituted aromatic ring. commonorganicchemistry.com

Metal/Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid. wikipedia.orgcommonorganicchemistry.comscispace.com

Other Reagents: Tin(II) chloride (SnCl2) is a mild reducing agent that can be used in the presence of other reducible groups. commonorganicchemistry.com

Reagent/SystemConditionsSelectivity
H₂/Pd-CCatalyticHighly efficient, but may cause dehalogenation. commonorganicchemistry.com
H₂/Raney NickelCatalyticEffective, often used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com
Fe/AcidStoichiometricMild and often used for its selectivity. commonorganicchemistry.com
SnCl₂StoichiometricMild, useful in the presence of other reducible groups. commonorganicchemistry.com
Zn/AcidStoichiometricMild and selective for nitro group reduction. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

The chloro substituent on the aromatic ring of this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the phenyl ring.

While specific examples involving this compound in cross-coupling reactions are not prevalent in the provided search results, the reactivity of aryl chlorides in such reactions is well-established. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are standard transformations for aryl halides. The electron-withdrawing nitro group on the same ring would likely activate the chloro substituent towards nucleophilic aromatic substitution, and its effect on cross-coupling reactions would need to be considered in designing a synthetic route. The reactivity in these coupling reactions provides a pathway to further derivatize the aromatic core of the molecule, significantly enhancing its versatility as a synthetic intermediate.

Structure-Activity Relationship (SAR) Studies Facilitated by Derivatization

The this compound scaffold is a valuable starting point for the synthesis of diverse molecular libraries aimed at exploring structure-activity relationships (SAR). The inherent reactivity of its amine group, coupled with the electronic properties of the chloro and nitro substituents on the phenyl ring, allows for systematic modifications. These modifications enable researchers to probe the interactions of resulting derivatives with biological targets and to establish clear correlations between chemical structure and biological activity.

Detailed research into derivatives of the closely related 2-chloro-4-nitro-phenyl core has led to significant findings, particularly in the development of enzyme inhibitors. By systematically altering substituents on the core structure, scientists can identify the chemical features crucial for potency and selectivity.

One notable area of investigation involves the synthesis of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives as potential antidiabetic agents. nih.gov In these studies, the foundational 2-chloro-4-nitrobenzoic acid is modified to create a series of benzamide (B126) compounds. The subsequent evaluation of these compounds for their ability to inhibit enzymes like α-glucosidase and α-amylase provides a clear picture of the SAR.

For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that the nature of the substituent on the N-phenyl ring plays a critical role in the inhibitory activity against α-glucosidase. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the terminal phenyl ring was found to significantly enhance the inhibitory potential. nih.govresearchgate.net Compound 5o from this series, which features a 2-methyl-5-nitrophenyl substituent, was identified as a particularly potent inhibitor of both α-glucosidase and α-amylase. nih.gov

The structure-activity relationship is further elucidated by molecular docking studies, which show that the 2-chloro-4-nitrophenyl moiety can form pi-anion interactions with amino acid residues within the enzyme's active site, such as glutamate. nih.gov The various substituted phenyl rings can also engage in pi-pi stacking and T-shaped interactions with aromatic residues like histidine, tyrosine, and phenylalanine, further stabilizing the enzyme-inhibitor complex. nih.gov

The following tables present data from SAR studies on derivatives containing the 2-chloro-4-nitrophenyl scaffold, illustrating how modifications to the peripheral chemical groups impact biological activity against key enzymes.

Table 1: α-Glucosidase Inhibitory Activity of N-Substituted 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide Derivatives nih.gov

CompoundN-Substituent (R)IC₅₀ (µM)
5a 4-methylphenyl10.92
5c 2-methylphenyl1.90
5o 2-methyl-5-nitrophenyl0.98
Acarbose (Standard) -38.25

Table 2: α-Amylase Inhibitory Activity of N-Substituted 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide Derivatives nih.gov

CompoundN-Substituent (R)IC₅₀ (µM)
5a 4-methylphenyl1.80
5c 2-methylphenyl1.50
5o 2-methyl-5-nitrophenyl0.90
Acarbose (Standard) -5.20

In a similar vein, another series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives was synthesized and evaluated for antidiabetic potential. nih.gov The findings reinforced the importance of the substitution pattern on the terminal ring for achieving high inhibitory activity against α-glucosidase and α-amylase. nih.gov

These examples underscore the utility of the (2-Chloro-4-nitrophenyl) core structure in medicinal chemistry. Its derivatization serves as a powerful tool for conducting detailed SAR studies, paving the way for the rational design of more potent and selective therapeutic agents.

Advanced Derivatization Strategies for 2 Chloro 4 Nitrophenyl Methanamine

Amine-Centered Derivatizations for Enhanced Properties and Applications

The primary amine group of (2-Chloro-4-nitrophenyl)methanamine is a key site for derivatization, enabling the synthesis of a wide array of new compounds with tailored properties.

Sulfonamide Formation for Separation and Identification

The reaction of the primary amine in this compound with sulfonyl chlorides is a robust method for creating stable sulfonamide derivatives. This strategy is particularly valuable in analytical chemistry for enhancing the detectability and separation of the parent compound.

One of the most widely used reagents for this purpose is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.govresearchgate.net The derivatization reaction involves the nucleophilic attack of the primary amine on the sulfonyl chloride, typically conducted in a sodium carbonate buffer at a high pH (around 9.5-9.8) and at room or slightly elevated temperatures. nih.govresearchgate.net The resulting dansylated derivative exhibits strong fluorescence, which significantly improves detection limits in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. researchgate.netresearchgate.net

The introduction of the bulky, chromophoric, and fluorophoric dansyl group increases the retention of the otherwise small and polar this compound on reverse-phase HPLC columns, allowing for better separation from other components in a mixture. nih.govijcce.ac.ir This pre-column derivatization technique is simple, robust, and has been successfully applied to a wide range of primary and secondary amines, making it a standard method for their quantification in various samples. nih.govgoogle.com

Table 1: HPLC Derivatization Reagents for Primary Amines

Derivatizing AgentCommon AbbreviationDetection MethodKey Advantages
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl Chloride (DNS-Cl)Fluorescence, UV-VisHigh sensitivity, stable derivatives, improves chromatographic retention. nih.govresearchgate.net
1-Fluoro-2,4-dinitrobenzeneFDNB (Sanger's Reagent)UV-VisForms stable derivatives with high molar absorptivity. sdiarticle4.com
Benzoyl chloride-UV-VisSimple procedure, stable derivatives. sdiarticle4.com
o-PhthalaldehydeOPAFluorescenceFast reaction, fluorogenic (reagent is non-fluorescent). sdiarticle4.com

Functional Group Modifications for Analytical Characterization

Beyond sulfonamide formation, other modifications of the amine group are employed for analytical characterization. Acylation is a common strategy, where the amine reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, reaction with 2-chloroacetamide (B119443) would yield 2-chloro-N-((2-chloro-4-nitrophenyl)methyl)acetamide. nih.govnih.gov These reactions are often carried out in the presence of a base to neutralize the acid byproduct. nih.gov

The resulting amides have different polarities and volatilities compared to the parent amine, which can be advantageous for chromatographic separations. The introduction of specific acyl groups can also enhance the response in mass spectrometry, aiding in structural elucidation. For example, the formation of N-(alkyl/aryl)-4-nitrobenzamide derivatives has been used to create compounds with specific biological activities, and their structures are confirmed using techniques like IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov

Nitro Group Transformations and Subsequent Derivatization Pathways

The nitro group of this compound is another key functional handle that can be chemically transformed to open up new synthetic routes. The most significant transformation is the reduction of the nitro group to a primary amine, yielding (4-amino-2-chlorophenyl)methanamine.

This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as ethanol (B145695) or methanol (B129727). researchgate.net Other reducing agents like iron powder in an acidic medium can also be employed. This transformation is crucial as it converts the molecule into a diamine, a versatile building block for a variety of more complex structures.

The resulting (4-amino-2-chlorophenyl)methanamine, with its two distinct amine groups (an aromatic amine and a benzylic amine), can undergo a range of subsequent reactions. For example, it can be used in the synthesis of heterocyclic compounds like quinolines and pyrimidines, which are important scaffolds in medicinal chemistry. rsc.orgnih.gov The differential reactivity of the two amine groups can be exploited to achieve regioselective derivatization, allowing for the controlled construction of complex molecules. For instance, the aromatic amine can be selectively diazotized and subjected to reactions like the Gomberg-Bachmann reaction to form biphenyl (B1667301) derivatives. google.com

Strategic Incorporation into Larger Molecular Scaffolds and Ligands

This compound serves as a valuable precursor for integration into larger and more complex molecular frameworks, such as macrocycles and heterocyclic systems. rsc.org The presence of multiple reactive sites allows for its use in multi-step syntheses to build intricate architectures.

For example, derivatives of this compound can be used in the synthesis of thieno[2,3-d]pyrimidine (B153573) and furopyrimidine scaffolds, which have been investigated as inhibitors of enzymes like VEGFR-2. researchgate.net In these syntheses, the amine functionality is used to form amide or urea (B33335) linkages, connecting the (2-chloro-4-nitrophenyl) moiety to the core heterocyclic structure.

Furthermore, the diamine derivative, (4-amino-2-chlorophenyl)methanamine, is a key component in the synthesis of ligands for metal complexes. The two amine groups can act as donor sites to coordinate with metal ions, forming stable chelates. This is particularly relevant in the design of macrocyclic ligands, where the diamine can be reacted with dicarbonyl compounds or other bifunctional linkers to form large ring structures. rsc.org These macrocyclic complexes have applications in catalysis, sensing, and materials science. The specific substitution pattern of the aromatic ring influences the electronic properties and conformational flexibility of the resulting ligand and its metal complexes.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Nitrophenyl Methanamine

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the molecule's ground-state geometry, thermodynamic properties, and vibrational spectra. researchgate.netrsc.org Such calculations are foundational for further analysis, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. rsc.org For related compounds like 2-chloro-4-nitrotoluene, DFT has been successfully used to optimize geometry and calculate vibrational frequencies. researchgate.net

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is an ab initio calculation method that provides a fundamental approximation of the quantum mechanical wave function and energy of a multi-electron system. acs.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable. They serve as a starting point for more advanced, correlation-corrected methods and are often used in comparative studies alongside DFT. acs.org For instance, in studies of similar molecules like 2-chloro-4-nitroaniline (B86195), both HF and DFT methods have been used to calculate properties like the HOMO-LUMO energy gap, providing a comparative view of the results. uni-regensburg.de

Electronic Structure and Chemical Reactivity Descriptors

To understand the chemical behavior of (2-Chloro-4-nitrophenyl)methanamine, researchers analyze its electronic structure to predict sites of reactivity. Descriptors derived from quantum chemical calculations offer profound insights into the molecule's electrophilic and nucleophilic nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. uni-regensburg.de A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from an FMO analysis. No specific published data was found for this compound.

ParameterDescriptionExpected Data
E(HOMO) Energy of the Highest Occupied Molecular OrbitalCalculated Energy Value (e.g., in eV or a.u.)
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalCalculated Energy Value (e.g., in eV or a.u.)
Energy Gap (ΔE) Difference between E(LUMO) and E(HOMO)Calculated Energy Value (e.g., in eV or a.u.)

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis Data (Selected Interactions) This table illustrates the type of data that would be generated from an NBO analysis. No specific published data was found for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Description of Interaction
LP(N)σ(C-H)Calculated ValueHyperconjugation from Nitrogen lone pair
LP(O)π(N=O)Calculated ValueResonance within the nitro group
π(C-C)π*(C-C)Calculated ValueElectron delocalization in the phenyl ring

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the amine group, highlighting them as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the aminomethyl group. rsc.org

Analysis of Global and Local Chemical Activity

No dedicated studies reporting the global and local chemical activity of this compound through computational methods like Density Functional Theory (DFT) were found. Such an analysis would typically involve the calculation of quantum chemical descriptors to predict the molecule's reactivity.

Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound

ParameterSymbolFormulaValue
Highest Occupied Molecular Orbital EnergyEHOMO-Data not available
Lowest Unoccupied Molecular Orbital EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialIP-EHOMOData not available
Electron AffinityEA-ELUMOData not available
Global Hardnessη(IP - EA) / 2Data not available
Global SoftnessS1 / (2η)Data not available
Electronegativityχ(IP + EA) / 2Data not available
Chemical Potentialµ-(IP + EA) / 2Data not available
Electrophilicity Indexωµ² / (2η)Data not available

This table illustrates the type of data that would be generated from a computational analysis, but the values for this compound are not available in the reviewed literature.

Local reactivity analysis, including the use of Fukui functions to identify specific atomic sites prone to nucleophilic, electrophilic, or radical attack, has not been published for this molecule.

Intermolecular Interactions and Crystal Packing Analysis

A crystallographic study of this compound, which is essential for analyzing its crystal packing and intermolecular interactions, is not present in open-access crystallographic databases.

Hirshfeld Surface Analysis and Fingerprint Plots

Without crystal structure data (a .cif file), performing a Hirshfeld surface analysis is impossible. This analysis is crucial for quantifying the types and relative importance of intermolecular contacts within the crystal lattice. Fingerprint plots, which are derived from the Hirshfeld surface, provide a 2D map of these interactions, but this information is contingent on the initial crystallographic analysis.

Characterization of Hydrogen Bonding Networks

While the presence of an amine group (-NH2) and a nitro group (-NO2) suggests the potential for hydrogen bonding, a detailed characterization of the hydrogen bonding network in the solid state of this compound has not been documented. Such a characterization would describe the geometry, directionality, and dimensionality (e.g., chains, sheets, 3D networks) of these bonds.

Computational Modeling of Reaction Pathways

The synthesis of this compound is known to typically proceed via the nitration of 2-chlorotoluene (B165313) and subsequent reduction. However, computational modeling of these reaction pathways, which would involve calculating transition states, activation energies, and reaction thermodynamics, has not been reported.

Prediction and Validation of Spectroscopic Parameters

There are no published studies where computational methods have been used to predict spectroscopic parameters (such as 1H and 13C NMR chemical shifts, IR and Raman vibrational frequencies, or UV-Vis absorption maxima) for this compound and validate them against experimental data.

Theoretical Studies of Non-linear Optical (NLO) Properties

The potential for a molecule to exhibit NLO properties often stems from having electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound possesses such features, theoretical studies calculating its NLO properties, such as the first-order hyperpolarizability (β), were not found.

Advanced Spectroscopic Characterization Methods in Chemical Research on 2 Chloro 4 Nitrophenyl Methanamine

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For (2-Chloro-4-nitrophenyl)methanamine, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its amine, nitro, chloro, and aromatic components. While a definitive spectrum for the title compound is not publicly available, a detailed analysis can be constructed by comparing it with structurally similar compounds like 2-chloro-4-nitroaniline (B86195) and 2-amino-4-chlorobenzonitrile. nih.govrsc.org

The key vibrational modes are:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3400-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene (B1212753) (-CH₂-) group are expected just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group (-NO₂) exhibits two strong, characteristic stretching vibrations. The asymmetric stretch is anticipated around 1530-1500 cm⁻¹, and the symmetric stretch is found at approximately 1355-1335 cm⁻¹. nist.govchemicalbook.com

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1625-1400 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the 850-550 cm⁻¹ range. chemicalbook.com For the analogue 2-amino-4-chlorobenzonitrile, this band is observed at 782 cm⁻¹. rsc.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric N-H StretchPrimary Amine (-NH₂)~3400
Symmetric N-H StretchPrimary Amine (-NH₂)~3300
Aromatic C-H StretchAr-H>3000
Aliphatic C-H Stretch-CH₂-<3000
N-H BendingPrimary Amine (-NH₂)~1620
Aromatic C=C StretchBenzene (B151609) Ring~1600, ~1475
Asymmetric NO₂ StretchNitro Group (-NO₂)~1527
Symmetric NO₂ StretchNitro Group (-NO₂)~1355
C-Cl StretchAryl Halide (C-Cl)~780

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is dominated by its nitro-substituted benzene chromophore. The presence of the electron-withdrawing nitro group and the electron-donating amine group (via the methylene bridge), along with the chloro substituent, influences the electronic transitions. Based on data from the closely related compound 2-chloro-4-nitroaniline, which displays significant absorption between 250 nm and 400 nm, similar characteristics can be anticipated. chemicalbook.com

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic system. These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, a lower energy n → π* transition may be observed, which involves the promotion of a non-bonding electron from the oxygen atoms of the nitro group or the nitrogen of the amine group to a π* antibonding orbital of the aromatic ring. rsc.org The solvent environment can influence the exact position (λmax) of these absorption maxima.

Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons.

Aromatic Region (δ 7.5-8.5 ppm): Three protons are attached to the aromatic ring. The proton at C5 (between the chloro and nitro groups) is expected to be a doublet. The proton at C3 (adjacent to the chloro group) will likely appear as a doublet of doublets. The proton at C6 (adjacent to the methanamine group) should appear as a doublet. The strong electron-withdrawing effect of the nitro group will shift these protons downfield.

Methylene Protons (δ ~4.0 ppm): The two protons of the -CH₂- group are expected to appear as a singlet, shifted downfield due to the influence of the adjacent aromatic ring and the amine group.

Amine Protons (δ ~1.5-2.5 ppm): The two protons of the -NH₂ group typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
ProtonEnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-HAromatic7.5 - 8.5d, dd
-CH₂-Methylene~4.0s
-NH₂Amine1.5 - 2.5br s

¹³C NMR: The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in the molecule.

Aromatic Region (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the nitro group (C4) and the chloro group (C2) will be significantly affected, as will the carbon attached to the methanamine group (C1). Data from 2-chloro-4-nitroaniline suggests the carbon bearing the nitro group (C4) would be around δ 145 ppm, while the carbon with the chloro group (C2) would be around δ 120 ppm.

Aliphatic Region (δ ~45 ppm): A single signal is expected for the methylene carbon (-CH₂-), typically appearing in the range of δ 40-50 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonEnvironmentPredicted Chemical Shift (δ, ppm)
Ar-CAromatic120 - 150
-CH₂-Methylene~45

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the monoisotopic mass is 186.0196 Da.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 186. A key feature would be the presence of a significant peak at m/z 188, designated as the [M+2]⁺ peak. This peak arises from the presence of the ³⁷Cl isotope and is expected to have an intensity approximately one-third that of the [M]⁺ peak, which is characteristic for a monochlorinated compound.

Common fragmentation pathways for this molecule would include:

Loss of Chlorine: Fragmentation involving the cleavage of the C-Cl bond would lead to a fragment ion at m/z 151.

Loss of Nitro Group: Cleavage could result in the loss of NO₂ (46 Da) or O (16 Da) and NO (30 Da) from the molecular ion.

Alpha-Cleavage: Cleavage of the C-C bond between the benzene ring and the methylene group is a common pathway for benzylamines. This would result in the formation of a highly stable benzylic cation at m/z 171 ([M-NH]⁺) or a fragment corresponding to the loss of the aminomethyl group (-CH₂NH₂).

Predicted adducts in electrospray ionization (ESI) mass spectrometry include the protonated molecule [M+H]⁺ at m/z 187.02688 and the sodium adduct [M+Na]⁺ at m/z 209.00882.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound
m/zIonDescription
186/188[C₇H₇ClN₂O₂]⁺Molecular Ion ([M]⁺ / [M+2]⁺) in a ~3:1 ratio
187/189[C₇H₈ClN₂O₂]⁺Protonated Molecule ([M+H]⁺ / [M+2+H]⁺)
171/173[C₇H₆ClN₂O]⁺Loss of NH group
151[C₇H₇N₂O₂]⁺Loss of Cl radical
140[C₇H₇ClN]⁺Loss of NO₂

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₇H₇ClN₂O₂), HRMS can differentiate it from other compounds with the same nominal mass but different elemental compositions. The key advantage of HRMS is its ability to acquire high-resolution full scan data, which facilitates the retrospective analysis of non-target compounds without needing to re-inject the sample. nih.gov

In the analysis of this compound, HRMS would be used to measure the exact mass of the molecular ion. The theoretical monoisotopic mass of the neutral molecule is 186.0196 Da. uni.lu By comparing the experimentally measured mass with the calculated theoretical mass, researchers can confirm the elemental formula with high confidence.

ParameterTheoretical ValueDescription
Molecular Formula C₇H₇ClN₂O₂The elemental constituents of the compound.
Monoisotopic Mass 186.0196 DaThe exact mass of the molecule calculated using the mass of the most abundant isotope of each element. uni.lu
[M+H]⁺ Adduct 187.0269 DaThe mass of the protonated molecule, commonly observed in positive ion mode mass spectrometry. uni.lu

This table presents theoretical mass values for this compound, which are critical benchmarks for experimental verification via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally sensitive molecules, allowing them to be ionized directly from a solution into the gas phase for mass spectrometric analysis. nih.gov It is frequently coupled with liquid chromatography (LC) to analyze complex mixtures. For this compound, ESI-MS is used to generate ions with minimal fragmentation, primarily producing pseudomolecular ions such as protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺) in the positive ion mode. uni.lu In the negative ion mode, deprotonated molecules ([M-H]⁻) can be observed. uni.lunih.gov

The analysis provides the molecular weight of the compound and, when coupled with tandem mass spectrometry (MS/MS), can yield structural information through controlled fragmentation of the parent ion. Predicted ESI-MS data shows several potential adducts that can be formed. uni.lu

Adduct TypeIon FormulaPredicted m/zIonization Mode
Protonated [M+H]⁺187.02688Positive
Sodiated [M+Na]⁺209.00882Positive
Potassiated [M+K]⁺224.98276Positive
Ammoniated [M+NH₄]⁺204.05342Positive
Deprotonated [M-H]⁻185.01232Negative

This interactive table displays the predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be detected using ESI-MS. Data sourced from predicted values. uni.lu

X-ray Diffraction and Crystallography

While mass spectrometry provides information about molecular mass and formula, X-ray crystallography provides definitive proof of a molecule's three-dimensional structure.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

For this compound, a successful single-crystal X-ray analysis would provide irrefutable evidence of its molecular structure. It would determine:

The exact bond lengths and angles between all atoms.

The planarity of the benzene ring and the conformation of the methanamine and nitro substituents.

The crystal system, space group, and unit cell dimensions of the solid-state structure. nih.gov

Intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the crystal packing.

These parameters are crucial for understanding the compound's physical properties and reactivity.

ParameterIllustrative ValueDescription
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cA specific symmetry group describing the arrangement of molecules in the crystal.
a (Å) 8.15Unit cell dimension.
b (Å) 14.20Unit cell dimension.
c (Å) 7.30Unit cell dimension.
β (°) ** 98.5Unit cell angle.
Volume (ų) **835.4The volume of the unit cell.
Z 4The number of molecules per unit cell.

This table provides an example of the crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

Advanced Microscopy and Elemental Composition Analysis

Microscopy combined with elemental analysis provides information on the morphology and elemental makeup of a bulk sample.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. surfacesciencewestern.com It is invaluable for observing the morphology of a crystalline or powdered sample of this compound, revealing details about crystal habit, particle size, and surface features.

When coupled with an Energy-Dispersive X-ray (EDX) detector, the SEM becomes a powerful tool for elemental analysis. The electron beam excites electrons in the sample's atoms, causing them to emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative compositional analysis. thermofisher.commyscope.training For this compound (C₇H₇ClN₂O₂), an EDX spectrum would be expected to show peaks corresponding to carbon, nitrogen, oxygen, and chlorine, confirming the presence of these elements in the sample. nih.gov EDX mapping can further visualize the distribution of these elements across the sample's surface. mst.or.jp

ElementSymbolExpected DetectionAnalytical Purpose
Carbon CYesConfirmation of organic backbone.
Nitrogen NYesConfirmation of nitro and amine groups.
Oxygen OYesConfirmation of nitro group.
Chlorine ClYesConfirmation of chloro substituent.

This table outlines the elements within this compound that are detectable by EDX analysis, confirming the elemental composition of the material.

Elemental Analysis (CHN)

Elemental Analysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

This analysis provides a crucial check on the purity and empirical formula of a synthesized batch of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₇H₇ClN₂O₂. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

ElementTheoretical Mass %Experimental Mass %
Carbon (C) 45.06%(Value to be determined)
Hydrogen (H) 3.78%(Value to be determined)
Nitrogen (N) 15.01%(Value to be determined)

This table compares the theoretical mass percentages of C, H, and N in this compound with the values that would be sought in an experimental CHN analysis.

Q & A

Q. What are the optimal synthetic routes for (2-chloro-4-nitrophenyl)methanamine, and how can purity be validated?

The synthesis of nitro- and chloro-substituted aromatic amines often involves multi-step reactions, such as nucleophilic substitution or catalytic reduction. For example, base-catalyzed cyclization of thiourea derivatives (e.g., 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea) with α-bromoacetone has been used to form structurally related compounds, followed by crystallization in triclinic space groups . Purity validation typically employs:

  • Spectroscopic techniques : NMR (to confirm substitution patterns) and IR (to identify functional groups).
  • Elemental analysis : To verify stoichiometry.
  • X-ray diffraction (XRD) : For unambiguous structural confirmation, as demonstrated in crystallographic studies of analogous compounds .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols should align with MSDS guidelines for structurally similar nitroaromatic compounds:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of this compound derivatives?

Semiempirical quantum mechanical approaches (e.g., AM1) and software like Spartan06 can evaluate conformer stability. For example, AM1 analysis of 1,4-bis(2-chloro-4-nitrophenyl)piperazine identified four low-energy conformers, with relative energies differing by <5 kcal/mol . Key steps include:

  • Conformational sampling : Generate possible geometries.
  • Energy minimization : Rank stability using molecular mechanics.
  • Docking simulations : Tools like AutoDock Vina assess binding modes with biological targets (e.g., DNA) .

Q. How do structural modifications (e.g., nitro group position) influence the biological activity of this compound analogs?

Substituent positioning critically impacts interactions. For instance:

  • Nitro groups : Enhance electron-withdrawing effects, increasing electrophilicity and potential DNA intercalation. In bis(2-chloro-4-nitrophenyl)triazene, the nitro group's orientation reduced DNA intercalation suitability, favoring alternative cytotoxic mechanisms .
  • Chloro substituents : Improve lipophilicity, aiding membrane permeability. Docking studies of similar compounds revealed binding affinities (ΔG = -7.4 kcal/mol) via pi-alkyl and hydrogen-bond interactions .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent spectroscopic results or variable reaction yields?

Adopt iterative validation protocols:

  • Reproducibility checks : Repeat reactions under controlled conditions (temperature, solvent purity).
  • Cross-validation : Use complementary techniques (e.g., HPLC-MS with XRD) to confirm structural assignments .
  • Statistical analysis : Apply error margin calculations to yield variations. For qualitative data, triangulate findings across multiple methods .

Methodological Guidance

Q. What strategies are recommended for designing this compound derivatives with enhanced enzyme inhibitory properties?

  • Scaffold modification : Introduce bulky groups (e.g., cyclopentyl) to modulate steric effects, as seen in (4-chlorophenyl)(cyclopentyl)methanamine derivatives .
  • Structure-activity relationship (SAR) studies : Test analogs against target enzymes (e.g., LOXL2, IC50 = 126 nM for a related methanamine hydrochloride) .
  • High-throughput screening : Use fragment-based libraries to identify optimal substituents .

Q. How can crystallographic data for this compound complexes be refined using SHELX software?

SHELXL is widely used for small-molecule refinement:

  • Data input : Load intensity data (HKL format) and define space groups.
  • Parameter optimization : Adjust thermal displacement parameters (Uiso) for non-H atoms.
  • Validation : Check R-factors (<5%) and residual electron density maps .

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